1-(3-Methyloxiran-2-yl)ethanone

thermal stability radical rearrangement epoxy ketone decomposition

1-(3-Methyloxiran-2-yl)ethanone (CAS 17257-79-3), also systematically named 3,4-epoxy-2-pentanone or 4-methyl-3,4-epoxypentan-2-one, is a low-molecular-weight (100.12 g mol⁻¹) α,β-epoxy ketone belonging to the oxirane class. It is a clear, colorless oil with a boiling point of 44–45 °C at 11 Torr, a density of 0.9818 g cm⁻³, and a calculated logP of 0.1; it is freely soluble in chloroform and methanol.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 17257-79-3
Cat. No. B105452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyloxiran-2-yl)ethanone
CAS17257-79-3
Synonyms3,4-Epoxy-2-pentanone;  1-(3-methyloxiranyl)-ethanone;  1-(3-Methyloxiranyl)ethanone;  1-Acetyl-2-methyloxirane;  2-Acetyl-3-methyloxirane
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC1C(O1)C(=O)C
InChIInChI=1S/C5H8O2/c1-3(6)5-4(2)7-5/h4-5H,1-2H3
InChIKeyIAHUKWSQLBRAIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methyloxiran-2-yl)ethanone (17257-79-3): Chemical Identity, Key Physicochemical Properties, and Established Research Role


1-(3-Methyloxiran-2-yl)ethanone (CAS 17257-79-3), also systematically named 3,4-epoxy-2-pentanone or 4-methyl-3,4-epoxypentan-2-one, is a low-molecular-weight (100.12 g mol⁻¹) α,β-epoxy ketone belonging to the oxirane class . It is a clear, colorless oil with a boiling point of 44–45 °C at 11 Torr, a density of 0.9818 g cm⁻³, and a calculated logP of 0.1; it is freely soluble in chloroform and methanol . The compound is recognized in the primary literature as a starting material for the preparation of chiral peroxides, a class of compounds with potential biological and clinical relevance .

Why 1-(3-Methyloxiran-2-yl)ethanone Cannot Be Replaced by a Generic Epoxy Ketone: The Quantitative Basis for Product-Specific Selection


α,β-Epoxy ketones are not a functionally interchangeable class. The presence, position, and steric environment of substituents on both the oxirane ring and the adjacent carbonyl dictate not only reaction rates but also chemoselectivity and product distribution. For 1-(3-methyloxiran-2-yl)ethanone, the methyl substituent at C-3 and the acetyl group at C-2 create a unique electronic and steric landscape that governs its behavior in radical, metal-catalyzed, and nucleophilic transformations . The thermal decomposition pathway—yielding methyl isopropyl ketone, 4-methyl-2,3-pentanedione, and acetone in defined ratios—is entirely distinct from that of the cyclohexanone-fused analog isophorone oxide . Similarly, in Pd(0)-catalyzed isomerization to β-diketones, the reaction rate and yield are highly substrate-dependent; the target compound converts to 2,4-pentanedione in ~83% yield under conditions where other epoxy ketones give yields ranging from 61% to 82%, and some are described as “very sluggish” even at 140 °C . These substrate-specific behaviors mean that procurement of the exact CAS registry number is essential for reproducing published synthetic protocols and achieving predictable outcomes.

Quantitative Differentiation of 1-(3-Methyloxiran-2-yl)ethanone Against Closest Analogs: Head-to-Head and Cross-Study Evidence


Thermal Decomposition Product Distribution: 1-(3-Methyloxiran-2-yl)ethanone vs. Isophorone Oxide

Under radical-initiated thermal conditions, 4-methyl-3,4-epoxypentan-2-one (the target compound) decomposes to a characteristic mixture of acetone, methyl isopropyl ketone, and 4-methyl-2,3-pentanedione. In contrast, the structurally related cyclic epoxy ketone isophorone oxide (3,5,5-trimethyl-2,3-epoxycyclohexanone) yields 1,5,5-trimethyl-2-hydroxycyclohexen-3-one and 2,4,4-trimethylcyclopentanone . In the absence of radical initiators, a peroxide-free sample of the target compound remained unchanged after 18 h at 160 °C, whereas with 1% t-C₄H₉O₂H at 180 °C, 16% conversion was achieved in 6 h, producing acetone (3%), methyl isopropyl ketone (1%), and 4-methyl-2,3-pentanedione (13%) . For isophorone oxide, the major product was always the diosphenol, and the ratio of the two products shifted with temperature . This differential product fingerprint is critical for applications where thermal processing or distillation is required.

thermal stability radical rearrangement epoxy ketone decomposition

Pd(0)-Catalyzed Isomerization to β-Diketones: Yield Comparison Across α,β-Epoxy Ketone Substrates

In the presence of catalytic Pd(PPh₃)₄ and the bidentate ligand dppe in toluene at elevated temperature, 2β-acetyl-3α-methyloxirane (the target compound) isomerizes to 2,4-pentanedione in ~83% yield . Under the same or closely analogous conditions, other α,β-epoxy ketones give varying yields: 1-(3-isopropyloxiran-2-yl)ethanone → ~80%; 1,3-diphenyl-2,3-epoxy-1-propanone → ~82%; 7-oxabicyclo[4.1.0]heptan-2-one → ~61% . The data demonstrate that the methyl-substituted acetyloxirane achieves yields at the upper end of the reported range, and that bicyclic or more sterically encumbered substrates suffer significantly lower efficiency. The reaction is described as “very sluggish even at 140 °C” for some substrates in the absence of dppe, underscoring the critical role of both substrate structure and ligand selection .

palladium catalysis β-diketone synthesis epoxy ketone isomerization

Synthetic Accessibility: Near-Quantitative Yield via One-Step Epoxidation Protocol

The target compound can be synthesized from commercially available 3-penten-2-one via epoxidation with potassium hydroxide and 1,1-dihydroperoxycyclohexane in 1,4-dioxane at 20 °C, achieving 100% yield (by GC) within 0.5 h . This represents a notably high-yielding, room-temperature protocol compared with multi-step or lower-yielding routes required for other functionalized epoxy ketones. The simplicity of this preparation enhances supply reliability and reduces procurement cost for bulk research use.

epoxidation green synthesis scale-up α,β-unsaturated ketone

Chiral Peroxide Precursor Capability: Differentiating the Acetyl-Epoxide Motif from Non-Carbonyl Epoxides

1-(3-Methyloxiran-2-yl)ethanone serves as a direct starting material for the preparation of chiral peroxides, a compound class with demonstrated biological and clinical potential . The embedded ketone carbonyl adjacent to the oxirane ring is essential for the enantioselective peroxidation pathway reported by Lu et al.; simple alkyl-substituted epoxides lacking the carbonyl functionality cannot participate in this transformation . While no quantitative head-to-head comparison of different epoxy ketones in the peroxidation reaction is available, the structural prerequisite of an α,β-epoxy ketone motif intrinsically limits the pool of viable substrates, positioning 1-(3-methyloxiran-2-yl)ethanone as a low-molecular-weight, easily handled entry point into chiral peroxide space.

chiral peroxides enantioselective peroxidation bioactive peroxides

Prioritized Application Scenarios for 1-(3-Methyloxiran-2-yl)ethanone Grounded in Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Peroxides for Bioactive Molecule Libraries

The structurally essential α,β-epoxy ketone motif of 1-(3-methyloxiran-2-yl)ethanone enables its use as a substrate in the catalytic enantioselective peroxidation developed by Lu et al., providing access to enantioenriched chiral peroxides that are inaccessible from simple alkyl epoxides . Medicinal chemistry groups building peroxide-containing compound collections should prioritize this CAS number to ensure compatibility with the published cinchona alkaloid-catalyzed protocol.

Pd(0)-Catalyzed Route to 2,4-Pentanedione (β-Diketone Building Block)

With an ~83% isomerization yield to 2,4-pentanedione under Pd(PPh₃)₄/dppe catalysis, this epoxy ketone is one of the highest-yielding substrates reported in the Noyori β-diketone synthesis, outperforming bicyclic and more sterically hindered epoxy ketones by up to 22 percentage points . Process chemists developing catalytic routes to β-diketone intermediates should select this compound as the preferred epoxy ketone substrate.

Thermal Stability and Radical Rearrangement Mechanistic Studies

The well-characterized thermal decomposition profile—quantified product distribution (acetone 3%, methyl isopropyl ketone 1%, 4-methyl-2,3-pentanedione 13% at 180 °C with initiator) and the absence of reaction in peroxide-free samples—makes this compound an ideal model substrate for fundamental studies of radical-mediated epoxy ketone fragmentation, with direct comparability to the benchmark isophorone oxide system .

Large-Scale Preparation Enabled by High-Yielding Ambient-Temperature Epoxidation

The reported 100% chromatographic yield for the synthesis from 3-penten-2-one under mild conditions (KOH/1,1-dihydroperoxycyclohexane, 20 °C, 0.5 h) supports reliable scale-up for bulk procurement. Laboratories requiring multi-gram to kilogram quantities of this epoxy ketone for downstream process development can expect efficient manufacturing with minimal purification burden.

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